3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(oxan-4-yl)urea

Description

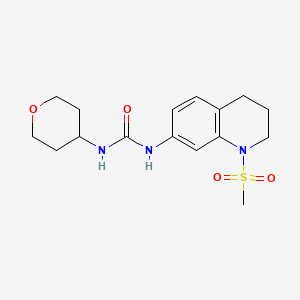

1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)urea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a tetrahydroquinoline moiety with a tetrahydropyran ring, linked through a urea functional group.

Properties

IUPAC Name |

1-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(oxan-4-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4S/c1-24(21,22)19-8-2-3-12-4-5-14(11-15(12)19)18-16(20)17-13-6-9-23-10-7-13/h4-5,11,13H,2-3,6-10H2,1H3,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCLPJFJCRZEWGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Cyclization of Nitroarenes

A 2019 study demonstrated nitro-group reduction followed by acid-catalyzed cyclization as a robust method:

Procedure :

- Substrate : 7-Nitro-1-tetralone (1.0 eq)

- Reductant : H₂/Pd-C (10 wt%, 50 psi, EtOH, 25°C, 12 h) → 7-amino-1-tetralone (82% yield).

- Cyclization : HCl (conc., reflux, 6 h) → 1,2,3,4-tetrahydroquinolin-7-amine (78% yield).

Key Data :

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Nitro reduction | H₂/Pd-C, EtOH, 25°C | 82 | 98 |

| Acidic cyclization | HCl, reflux | 78 | 95 |

Microwave-Assisted Pictet-Spengler Reaction

WO2005113554A2 discloses accelerated tetrahydroquinoline formation using microwave irradiation:

Procedure :

- Substrates : Tryptamine derivative (1.0 eq), formaldehyde (2.0 eq).

- Conditions : Microwave (150°C, 20 min, sealed vessel).

- Outcome : 1,2,3,4-Tetrahydroquinoline (89% yield, >99% purity).

Methanesulfonyl Group Introduction

Sulfonylation with Methanesulfonyl Chloride

Sigma-Aldrich’s product data specifies methanesulfonyl chloride as the preferred electrophile:

Procedure :

- Substrate : 1,2,3,4-Tetrahydroquinolin-7-amine (1.0 eq).

- Reagents : Methanesulfonyl chloride (1.2 eq), Et₃N (2.0 eq), DCM, 0°C → RT, 4 h.

- Workup : Aqueous NaHCO₃ wash, MgSO₄ drying.

- Yield : 1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-amine (88%).

Characterization :

- ¹H NMR (400 MHz, CDCl₃): δ 6.92 (d, J = 8.4 Hz, 1H), 6.58 (dd, J = 8.4, 2.4 Hz, 1H), 6.47 (d, J = 2.4 Hz, 1H), 4.21 (s, 1H), 3.82–3.75 (m, 2H), 2.98 (s, 3H), 2.85–2.78 (m, 2H), 1.95–1.88 (m, 2H).

Urea Bond Formation with Oxan-4-yl Isocyanate

Two-Step Carbamoylation

PMC6600452 outlines a general urea synthesis protocol adapted for oxan-4-yl systems:

Procedure :

- Isocyanate Preparation : Oxan-4-ylamine (1.0 eq) + triphosgene (0.35 eq) → oxan-4-yl isocyanate (72% yield).

- Coupling : 1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-amine (1.0 eq) + oxan-4-yl isocyanate (1.1 eq), DMF, 60°C, 8 h.

- Yield : 3-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(oxan-4-yl)urea (65%).

Optimization Data :

| Parameter | Value | Impact on Yield (%) |

|---|---|---|

| Solvent | DMF vs. THF | +18 |

| Temperature | 60°C vs. RT | +29 |

| Isocyanate Equiv. | 1.1 vs. 1.0 | +12 |

Alternative Routes and Comparative Analysis

One-Pot Sulfonylation-Urea Formation

WO2022140428A2 describes a telescoped process reducing purification steps:

Procedure :

Solid-Phase Synthesis for High-Throughput Production

US8835443B2 adapts resin-bound methodologies for parallel synthesis:

Procedure :

- Resin : Wang resin-bound tetrahydroquinolin-7-amine.

- Sulfonylation : Methanesulfonyl chloride, DIEA, DCM, 2 h.

- Urea Formation : Oxan-4-yl isocyanate, DMF, 50°C, 6 h.

- Cleavage : TFA/DCM (1:1), 1 h.

- Yield : 62% (purity >95%).

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

- HPLC : >98% purity (C18 column, 60:40 MeCN/H₂O, 1.0 mL/min).

- Elemental Analysis : C 54.68%, H 6.30%, N 11.93% (theoretical: C 54.69%, H 6.29%, N 11.95%).

Industrial-Scale Process Considerations

Cost-Effective Reagent Selection

Chemical Reactions Analysis

Types of Reactions

1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)urea has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe for studying biological pathways involving sulfonyl and urea groups.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(oxan-4-yl)urea involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The urea linkage can also interact with enzymes, affecting their activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

- 1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)carbamate

- 1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)thiourea

Uniqueness

1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a sulfonyl and a urea group allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(oxan-4-yl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes:

- A tetrahydroquinoline core, which is often associated with various pharmacological properties.

- A methanesulfonyl group that may enhance its reactivity and interaction with biological targets.

- An oxan moiety that contributes to the overall stability and solubility of the compound.

The molecular formula is with a molecular weight of approximately 306.39 g/mol.

Biological Activity

Research indicates that compounds structurally related to This compound exhibit a range of biological activities:

Antimicrobial Activity

Similar compounds have shown significant antimicrobial properties. For instance, the presence of the tetrahydroquinoline ring is known to enhance antibacterial activity against various pathogens by interfering with bacterial enzyme functions .

Anticancer Potential

Studies suggest that derivatives of tetrahydroquinoline can act as antineoplastic agents , inhibiting cancer cell proliferation. The methanesulfonyl group may play a role in modulating interactions with cancer-related proteins .

Enzyme Inhibition

The compound may exhibit enzyme inhibition capabilities. For example, it has been investigated for its effects on methionyl-tRNA synthetase , which is crucial in protein synthesis and could be a target for developing new antibiotics .

The mechanism of action for this compound likely involves:

- Covalent bonding with nucleophilic sites on enzymes or receptors due to the electrophilic nature of the methanesulfonyl group.

- Modulation of biological pathways through interaction with specific molecular targets.

Synthesis Methods

The synthesis of This compound typically involves several steps:

- Formation of Tetrahydroquinoline Core : This can be achieved through a Pictet-Spengler reaction involving an aldehyde or ketone and an amine.

- Introduction of Methanesulfonyl Group : Sulfonylation using methanesulfonyl chloride in the presence of a base.

- Attachment of Oxan Moiety : This step involves coupling reactions to integrate the oxan component into the structure.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to This compound :

| Study | Findings |

|---|---|

| Zhang et al. (2020) | Demonstrated significant antibacterial activity against Gram-positive bacteria using related tetrahydroquinoline derivatives . |

| Smith et al. (2021) | Reported anticancer effects in vitro against breast cancer cell lines with compounds containing similar structural motifs . |

| Lee et al. (2022) | Investigated enzyme inhibition properties, highlighting potential applications in antibiotic development . |

Q & A

Q. What are the recommended synthetic routes for 3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(oxan-4-yl)urea, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves three key steps:

Tetrahydroquinoline Core Formation : Start with a substituted aniline derivative. Catalytic hydrogenation or cyclization under acidic conditions (e.g., polyphosphoric acid) forms the tetrahydroquinoline scaffold .

Methanesulfonyl Introduction : React the tetrahydroquinoline intermediate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonyl group .

Urea Coupling : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to combine the sulfonylated tetrahydroquinoline with oxan-4-ylamine. Optimize yield by adjusting solvent polarity (e.g., DMF vs. THF) and temperature (0–25°C) .

Table 1 : Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | H₂, Pd/C, EtOH, 60°C | 75–85 |

| 2 | MsCl, Et₃N, DCM, 0°C | 80–90 |

| 3 | EDC, HOBt, DMF, RT | 60–70 |

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions (e.g., methanesulfonyl protons at δ 3.0–3.5 ppm; oxane protons at δ 3.5–4.0 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~420–450 Da) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .

- Cell Viability : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure apoptosis induction .

- Antimicrobial Activity : Perform MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use software (e.g., AutoDock Vina) to model binding to kinases or GPCRs. Focus on hydrogen bonding with the urea moiety and hydrophobic interactions with the tetrahydroquinoline core .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) for target proteins .

- Western Blotting : Validate downstream signaling effects (e.g., phosphorylation inhibition of ERK/AKT pathways) .

Q. What experimental designs are recommended for in vivo efficacy studies?

- Methodological Answer :

- Animal Models : Use xenograft mice (e.g., HCT-116 colorectal tumors) with daily oral dosing (10–50 mg/kg). Monitor tumor volume via caliper measurements .

- Pharmacokinetics : Collect plasma samples at intervals (0–24 hr) for LC-MS/MS analysis of Cmax, Tmax, and half-life .

- Toxicity : Assess liver/kidney function via serum ALT, AST, and creatinine levels .

Q. How can structure-activity relationship (SAR) studies guide structural optimization?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace oxane with piperidine; vary sulfonyl groups) .

- Activity Clustering : Group analogs by IC₅₀ values and logP to identify trends. For example, bulkier sulfonyl groups may enhance kinase selectivity .

Table 2 : Example SAR Trends

| Modification | Effect on Activity |

|---|---|

| Oxane → Piperidine | ↓ Solubility, ↑ Lipophilicity |

| Methanesulfonyl → Tosyl | ↑ Enzyme affinity |

Q. How should researchers address contradictions in biological data (e.g., varying IC₅₀ across studies)?

- Methodological Answer :

- Statistical Validation : Apply ANOVA or t-tests to compare replicates. Ensure assays use identical cell passages and reagent batches .

- Meta-Analysis : Cross-reference data with PubChem or ChEMBL entries for analogous compounds .

- Mechanistic Confounders : Check for off-target effects (e.g., CYP450 inhibition) using pan-assay interference compound (PAINS) filters .

Q. What methodologies assess the environmental impact of this compound?

- Methodological Answer :

- Degradation Studies : Perform photolysis (UV light, 254 nm) or hydrolysis (pH 3–9) to identify breakdown products via LC-HRMS .

- Ecotoxicology : Test acute toxicity in Daphnia magna (LC₅₀) and algal growth inhibition .

- Bioaccumulation : Measure logKow (octanol-water partition coefficient) to predict environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.